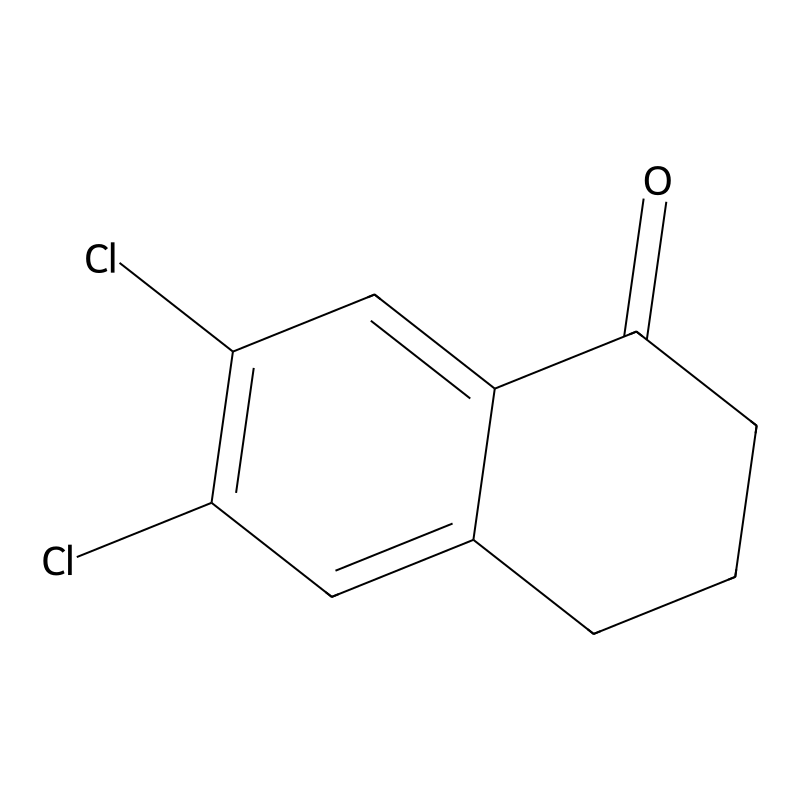6,7-Dichloro-1-tetralone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Field of Application: Organic Chemistry
Summary: 6,7-Dichloro-1-tetralone is a chemical compound with the molecular formula CHClO. It belongs to the tetralone class of organic compounds.
Methods of Application: Researchers in organic chemistry use 6,7-Dichloro-1-tetralone as a starting material or intermediate in synthetic pathways. It can undergo various reactions, such as nucleophilic substitutions, cyclizations, and reductions.
Results/Outcomes: The compound’s reactivity allows scientists to create diverse derivatives, which can be further explored for their biological activities or other applications.
Field of Application: Biochemistry and Pharmacology
Summary: Biochemists and pharmacologists investigate the interactions of 6,7-Dichloro-1-tetralone with biological macromolecules.
Methods of Application: In vitro assays assess its binding affinity to receptors, enzymes, or transporters. Cellular studies explore its effects on cell viability, signaling pathways, or gene expression.
Results/Outcomes: Quantitative data on IC50 values, inhibition constants (Ki), or half-life inform drug development or mechanistic insights.
6,7-Dichloro-1-tetralone is an organic compound characterized by the presence of two chlorine atoms at the 6th and 7th positions of a tetralone structure, which is a bicyclic compound containing a naphthalene-like framework with a ketone functional group. Its molecular formula is CHClO, and it has been studied for its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science .
- Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.
- Reduction: It can undergo reduction reactions, leading to the formation of various derivatives.
- Halogenation: Further chlorination or bromination can occur at other positions on the aromatic ring, depending on reaction conditions .
The synthesis of 6,7-dichloro-1-tetralone can be achieved through several methods:
- Dichlorination of 1-Tetralone: This method involves the chlorination of 1-tetralone using chlorine gas or other chlorinating agents in the presence of solvents like methanol. The reaction conditions must be optimized to ensure selectivity for the 6th and 7th positions .
- Hydrogenation Reactions: Starting from precursors such as 1-naphthol, hydrogenation under specific conditions (temperature and pressure) can yield 1-tetralone, which can then be further chlorinated to obtain the dichloro derivative .
- Electrophilic Aromatic Substitution: Utilizing superacid media can facilitate the electrophilic attack on the aromatic system, leading to regioselective chlorination .
6,7-Dichloro-1-tetralone has potential applications in various fields:
- Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
- Material Science: Its unique structure may allow for use in synthesizing novel materials with specific electronic or optical properties.
- Chemical Intermediates: It can act as an intermediate in the synthesis of more complex organic molecules.
Several compounds share structural similarities with 6,7-dichloro-1-tetralone. These include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Tetralone | Single ketone group | Base structure for further modifications |
| 2,2-Dichloro-1-tetralone | Chlorine at different positions | Potential for different biological activity |
| 5-Methyl-1-tetralone | Methyl group substitution | Variation in solubility and reactivity |
| 2-Chloro-1-tetralone | Chlorine substitution at position 2 | Different regioselectivity in reactions |
The uniqueness of 6,7-dichloro-1-tetralone lies in its specific substitution pattern and the resulting electronic effects imparted by the chlorine atoms. This configuration may influence its reactivity and biological activity differently compared to its analogs.








